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Compound of Interest

Compound Name: [Ala11,22,28]-VIP

Cat. No.: B15496424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency and selectivity of the synthetic

Vasoactive Intestinal Peptide (VIP) analog, [Ala11,22,28]-VIP, against native VIP. The data

presented is compiled from peer-reviewed scientific literature to aid in the independent

verification of this compound's biological activity.

Data Presentation: Potency and Selectivity
Comparison
The potency of [Ala11,22,28]-VIP and native VIP was evaluated through radioligand binding

assays and adenylyl cyclase activity assays. The key parameters for comparison are the

inhibition constant (Ki) for receptor binding and the half-maximal effective concentration (EC50)

for stimulating the production of cyclic AMP (cAMP), a crucial second messenger in the VIP

signaling pathway.
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Compound Receptor
Binding Affinity (Ki,
nM)

Adenylyl Cyclase
Activity (EC50, nM)

[Ala11,22,28]-VIP VPAC1 7.4 1.0

VPAC2 2352 >1000

Native VIP VPAC1 0.6 0.05

VPAC2 1.2 0.1

Data sourced from Nicole et al., 2000, The Journal of Biological Chemistry.

The data clearly indicates that while native VIP binds to both VPAC1 and VPAC2 receptors with

high affinity, [Ala11,22,28]-VIP is a highly selective agonist for the VPAC1 receptor.[1][2][3] Its

binding affinity for VPAC1 is approximately 318 times greater than for VPAC2. Furthermore, its

functional potency, as measured by the stimulation of adenylyl cyclase, demonstrates a

pronounced selectivity for VPAC1, being at least 1000-fold more potent at this receptor

subtype.

Experimental Protocols
The following are summaries of the methodologies employed in the key experiments cited.

Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its

receptor, thereby determining its binding affinity.

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably

expressing either the human VPAC1 or VPAC2 receptor were used.

Incubation: Membranes were incubated with a fixed concentration of [125I]VIP and varying

concentrations of the competitor ([Ala11,22,28]-VIP or native VIP). The incubation was

carried out in a buffer solution at a specific temperature and for a duration sufficient to reach

equilibrium.
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Separation: Bound and free radioligand were separated by rapid filtration through glass fiber

filters.

Detection: The radioactivity retained on the filters, representing the bound [125I]VIP, was

quantified using a gamma counter.

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of

the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-

Prusoff equation.

Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to stimulate the production of cAMP,

a downstream signaling molecule of VIP receptors.

Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing

either VPAC1 or VPAC2 receptors were utilized.

Incubation: Membranes were incubated with varying concentrations of the agonist

([Ala11,22,28]-VIP or native VIP) in the presence of ATP and an ATP-regenerating system.

Reaction Termination: The enzymatic reaction was stopped after a defined period.

cAMP Quantification: The amount of cAMP produced was measured using a competitive

protein binding assay or other sensitive immunoassays.

Data Analysis: The concentration of the agonist that produces 50% of the maximal response

(EC50) was determined from the dose-response curve.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of VIP through the VPAC1 receptor and

a generalized workflow for assessing the potency of VIP analogs.
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Caption: Signaling pathway of [Ala11,22,28]-VIP via the VPAC1 receptor.
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Caption: Experimental workflow for potency verification of VIP analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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